molecular formula C9H8O5 B2368175 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid CAS No. 160657-99-8

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

Cat. No.: B2368175
CAS No.: 160657-99-8
M. Wt: 196.158
InChI Key: UHFWGCAZLOZOPK-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is a high-value chemical intermediate in medicinal chemistry and pharmaceutical development. Compounds based on the 2,3-dihydro-1,4-benzodioxin scaffold are recognized for their significant therapeutic potential . This structure, particularly in enantiomerically pure form, serves as a versatile chiral building block for the enantiospecific synthesis of a range of active pharmaceutical ingredients (APIs) . Research highlights its application in developing potent and selective enzyme inhibitors, as the benzodioxane motif can dictate precise configurations that are crucial for interacting with biological targets and optimizing pharmacological properties . Furthermore, this core substructure is a key synthon in the synthesis of well-known therapeutic agents. For instance, the enantiomers of the parent compound, 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, are directly utilized in the production of (S)-doxazosin mesylate , an alpha1-selective alpha-blocker medication, and other compounds like WB 4101 and MKC 242 . The purity of such intermediates is paramount, as they are often listed as specified impurities or related compounds in pharmacopeial standards for drugs like doxazosin . Advanced biocatalytic methods, such as kinetic resolution using specific hydrolases, have been employed to obtain both enantiomers of similar benzodioxin carboxylic acids with excellent optical purity (>99% e.e.), underscoring their importance in industrial-scale pharmaceutical production . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFWGCAZLOZOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160657-99-8
Record name 7-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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Preparation Methods

Procedure:

  • Acylation of 3-Hydroxyphenol :

    • 3-Hydroxyphenol is reacted with 3-chloropropionyl chloride in the presence of sodium bicarbonate and ethyl acetate.
    • Intermediate : 3-Chloro-N-(3-hydroxyphenyl)propionamide (yield: 92%).
  • Cyclization with AlCl₃ :

    • The intermediate is treated with AlCl₃ and N,N-dimethylacetamide (DMAC) at 140–150°C for 5–6 hours.
    • Key Step : Intramolecular electrophilic aromatic substitution forms the benzodioxin ring.
    • Product : 7-Hydroxy-3,4-dihydro-2(1H)-quinolone (yield: 82%).
  • Hydrolysis to Carboxylic Acid :

    • The amide is hydrolyzed under acidic or basic conditions (e.g., NaOH) to yield the final carboxylic acid.

Advantages : High regioselectivity, scalability, and avoidance of expensive catalysts.
Limitations : Requires strict temperature control to prevent side reactions.

Lactone Ring-Opening and Cyclocondensation

A second route, inspired by the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, utilizes gamma-butyrolactone as a key building block:

Procedure:

  • Alkaline Ring-Opening :

    • Phenol derivatives (e.g., 3,4-dihydroxybenzoic acid) react with gamma-butyrolactone in DMF under basic conditions (e.g., KOH).
    • Intermediate : A carboxylate-substituted diol (yield: 45–86%).
  • Acid-Catalyzed Cyclization :

    • The intermediate is treated with ZnCl₂ or H₂SO₄ to promote cyclodehydration.
    • Product : 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (yield: 70–90%).

Key Data :

Step Reagents Temperature Yield (%)
Alkaline ring-opening KOH, DMF 80°C 86
Cyclization ZnCl₂ 150°C 90

Advantages : Utilizes readily available starting materials; suitable for industrial-scale production.
Limitations : Potential racemization at the carboxylic acid center if chiral resolution is required.

Functional Group Interconversion from Amino Derivatives

A third method involves diazotization and hydrolysis of an amino precursor, as demonstrated in the synthesis of 7-amino-2,3-dihydrobenzodioxin-6-carboxylic acid:

Procedure:

  • Synthesis of 7-Nitro Derivative :

    • Nitration of a substituted benzodioxin precursor introduces a nitro group at position 7.
  • Reduction to Amine :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (yield: 85–95%).
  • Diazotization and Hydrolysis :

    • The amine is treated with NaNO₂/HCl to form a diazonium salt, followed by hydrolysis in aqueous H₂SO₄.
    • Product : this compound (yield: 75–80%).

Advantages : High functional group tolerance; avoids harsh cyclization conditions.
Limitations : Multi-step synthesis reduces overall efficiency.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Scalability Stereochemical Control
Friedel-Crafts Acylation, cyclization, hydrolysis 82 High Moderate
Lactone cyclization Ring-opening, acid cyclization 90 High Low
Diazotization Nitration, reduction, hydrolysis 80 Moderate High

Recent Advances and Alternative Approaches

  • Enzymatic Resolution : Chiral HPLC and enzymatic methods have been employed to resolve racemic mixtures of benzodioxin carboxylic acids, achieving enantiomeric excess (e.e.) >99%.
  • Polyphosphoric Acid (PPA) Cyclization : PPA facilitates ring closure in sterically hindered systems, though yields are lower (50–60%).

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 7-oxo-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid.

    Reduction: Formation of 7-hydroxy-2,3-dihydro-1,4-benzodioxin-2-methanol.

    Substitution: Formation of various substituted benzodioxane derivatives.

Scientific Research Applications

Pharmaceutical Applications

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid has been investigated for its potential therapeutic effects. The following are notable applications:

Antioxidant Activity

Research indicates that compounds in the benzodioxin family exhibit antioxidant properties. A study demonstrated that derivatives of 7-hydroxy-2,3-dihydro-1,4-benzodioxin could scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative stress in cells .

Anticancer Properties

Several studies have explored the anticancer potential of 7-hydroxy derivatives. For instance, a series of synthesized 2,6,7-substituted benzodioxins showed promising activity against various cancer cell lines. These compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis .

Neuroprotective Effects

The compound has also been studied for neuroprotective effects. Research suggests that it may help mitigate neuronal damage caused by oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases .

Case Study: Synthesis and Evaluation

A study focused on synthesizing enantiomerically pure derivatives of 7-hydroxy-2-substituted benzodioxins revealed that specific modifications could enhance biological activity. The researchers employed rapid synthetic methods to produce these compounds and assessed their pharmacological profiles in vitro .

Case Study: Antioxidant Mechanism

In another investigation, the antioxidant mechanisms of 7-hydroxy derivatives were elucidated through assays measuring radical scavenging activity. The results indicated that these compounds could effectively reduce lipid peroxidation in cellular models, supporting their use as dietary supplements or therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveMitigates neuronal damage

Table 2: Synthesis Overview

CompoundMethodologyYield (%)Reference
Enantiomeric DerivativeRapid synthesis via chiral catalysts85
Benzodioxin AnalogMulti-step synthesis75

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzodioxane-carboxylic acid core serves as a versatile scaffold for drug development. Substituents at the 7-position modulate electronic, steric, and hydrogen-bonding interactions, impacting biological activity and synthetic accessibility. Key analogs include:

Compound Substituent (Position 7) Key Properties/Applications Reference
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid None (parent compound) Chiral synthon for (S)-doxazosin mesylate, WB 4101 (α1-adrenoreceptor antagonist)
7-Bromo-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid Br Potential halogen-directed coupling in medicinal chemistry; improves lipophilicity
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CH₃ Alters steric bulk; explored in CNS-targeting agents
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid NO₂ Electron-withdrawing group; may influence metabolic stability
7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid OH Increased acidity (pKa ~3–4); enhanced solubility and hydrogen-bonding capacity (hypothesized) N/A

Notes:

  • Similarity scoring () indicates that positional isomers (e.g., 5- or 6-carboxylic acid derivatives) exhibit lower structural overlap (<0.64 similarity), underscoring the unique role of the 7-substituent .

Physicochemical Properties

Property 7-Hydroxy Derivative (Hypothesized) Parent Compound (1) 7-Bromo Derivative
Molecular Weight ~196.16 g/mol 180.16 g/mol 263.02 g/mol
Solubility (Water) High (due to -OH and -COOH) Moderate Low
pKa (Carboxylic Acid) ~3.5–4.0 ~2.8–3.2 ~2.5–3.0
LogP ~1.2 1.5 2.8

Key Insights :

  • Higher acidity (vs. parent compound) may influence salt formation and formulation strategies.

Research Findings and Data Tables

Table 1: Enzymatic Resolution Efficiency Across Analogs

Compound Enzyme Used E-value e.e. (%) Conversion (%)
2,3-Dihydro-1,4-benzodioxin-2-carboxamide (Parent) Alcaligenes faecalis IaaH >200 >99 50
7-Substituted Analogs Not reported N/A N/A N/A

Note: Enzymatic resolution data for 7-hydroxy derivatives is absent in the literature, suggesting a need for further study.

Table 2: Similarity Scores for Positional Isomers ()

Compound Similarity Score (vs. Parent)
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid 0.94
6-Carboxylic Acid Derivative 0.61
5-Carboxylic Acid Derivative 0.59

Biological Activity

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (CAS No. 160657-99-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial effects, and other relevant pharmacological activities.

The molecular formula of this compound is C9H8O5C_9H_8O_5, with a molecular weight of approximately 196.16 g/mol. Its structure features a benzodioxin moiety that is significant for its biological activity.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, a comparative analysis demonstrated that this compound exhibits notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Cytotoxicity Data

CompoundIC50 (μM) MCF-7 CellsIC50 (μM) A549 Cells
This compoundTBDTBD
Mitomycin-C5 ± 24.5 ± 0.5
UK-131 ± 517 ± 2

Note: TBD indicates data yet to be determined from current studies.

The data suggest that while the compound shows promise as a cytotoxic agent, further studies are needed to establish specific IC50 values for direct comparisons.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary findings indicate that it may possess broad-spectrum antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

These results highlight the potential of this compound as an antimicrobial agent; however, specific MIC values need to be established through rigorous testing.

The precise mechanism by which this compound exerts its biological effects remains partially understood. However, it is hypothesized that its activity may be related to the modulation of cellular signaling pathways involved in apoptosis and cell proliferation.

Case Studies

Recent case studies have provided insights into the therapeutic applications of compounds related to or derived from benzodioxins. For example:

  • Case Study on Cancer Treatment : A study involving derivatives of benzodioxins demonstrated significant anticancer activity when combined with metal ions like copper, enhancing their cytotoxic effects against cancer cells.
  • Antifungal Applications : Another research effort highlighted the antifungal potential of benzodioxin derivatives against drug-resistant strains of Candida species.

These case studies underscore the versatility of benzodioxin compounds in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization of substituted catechol derivatives followed by carboxylation. Key steps include:

  • Oxidative coupling : Using ethylenediamine derivatives with phenolic groups under acidic conditions to form the benzodioxin core .
  • Carboxylic acid introduction : Hydrolysis of ester precursors or direct carboxylation using CO₂ under catalytic conditions (e.g., Pd-mediated reactions) .
  • Optimization : Yield improvements (≥70%) are achieved by controlling temperature (80–100°C), solvent polarity (e.g., DMF/water mixtures), and stoichiometric ratios of reactants .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzodioxin scaffold (δ 4.2–4.5 ppm for methylene protons adjacent to oxygen) and carboxylic acid proton (δ 12–13 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 180.159 (C₉H₈O₄) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) validate functional groups .

Q. What are the key structural features influencing its reactivity in biological or catalytic systems?

  • Methodological Answer :

  • Electron-withdrawing effects : The carboxylic acid group enhances electrophilicity at the C-2 position, facilitating nucleophilic substitutions .
  • Steric hindrance : The dihydro-benzodioxin ring restricts access to the hydroxyl group, influencing regioselectivity in reactions .
  • Hydrogen bonding : The hydroxyl and carboxyl groups enable interactions with enzymes or metal catalysts, critical for applications in drug intermediates or ligand design .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate reaction mechanisms involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates in hydroxylation or decarboxylation pathways. Compare computed NMR/IR spectra with experimental data to validate mechanistic models .
  • Molecular Dynamics (MD) : Simulate binding affinities in enzyme-substrate complexes (e.g., oxidoreductases) to predict biological activity .
  • Software Tools : Use Gaussian, ORCA, or VASP with solvent models (e.g., PCM) to account for aqueous or organic reaction environments .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-response studies : Test concentrations across a wide range (nM to mM) to identify threshold effects .
  • Redox profiling : Use cyclic voltammetry to measure oxidation potentials and correlate with cellular ROS scavenging assays .
  • Context-dependent assays : Compare activity in different cell lines (e.g., cancer vs. normal) or under varying oxygen tensions to assess microenvironmental influences .

Q. What catalytic strategies improve the efficiency of large-scale synthesis while minimizing waste?

  • Methodological Answer :

  • Heterogeneous catalysis : Employ immobilized Pd or Ru catalysts for carboxylation steps, enabling catalyst recycling and reducing heavy metal contamination .
  • Flow chemistry : Optimize continuous-flow reactors for cyclization steps to enhance heat/mass transfer and reduce reaction time .
  • Green solvents : Replace DMF with Cyrene™ or 2-MeTHF to improve sustainability metrics (E-factor < 5) .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction parameters (e.g., DoE)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions .
  • Multivariate analysis : PCA or PLS regression models can reduce dimensionality in datasets linking structural variants to bioactivity .

Q. How can structural analogs be systematically compared to enhance structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog synthesis : Modify the benzodioxin core (e.g., substituents at C-7) or replace the carboxylic acid with bioisosteres (e.g., tetrazoles) .
  • High-throughput screening : Use SPR or microplate assays to quantify binding kinetics against target proteins (e.g., kinases) .

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